molecular formula C19H17N3O3 B306733 N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide

N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide

Cat. No. B306733
M. Wt: 335.4 g/mol
InChI Key: AUCQYXODKQZVKB-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide, also known as MMQH, is a chemical compound that has been studied for its potential applications in scientific research. MMQH is a quinoline derivative that has been synthesized through a variety of methods.

Mechanism of Action

The mechanism of action of N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide is not fully understood. However, it has been suggested that this compound may exert its cytotoxic effects through the induction of apoptosis, or programmed cell death. This compound has also been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxic activity against various cancer cell lines. In addition, this compound has been shown to exhibit anti-inflammatory activity, as well as potential neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide in lab experiments is its potential cytotoxic activity against cancer cell lines. This compound may also be useful in the study of apoptosis and the inhibition of enzymes. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.

Future Directions

For research on N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide include further studies on its mechanism of action, as well as its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. In addition, further studies on the biochemical and physiological effects of this compound are needed to fully understand its potential applications in scientific research.

Synthesis Methods

N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide has been synthesized through a variety of methods, including the reaction of 2-methylquinoline-3-carboxylic acid hydrazide with 5-methoxy-2,4-cyclohexadienone in the presence of a base. Other methods have included the reaction of 2-methylquinoline-3-carboxylic acid hydrazide with various aldehydes in the presence of a base, as well as the reaction of 2-methylquinoline-3-carboxylic acid hydrazide with various ketones in the presence of a base.

Scientific Research Applications

N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential use as an anti-inflammatory agent, as well as its potential use in the treatment of Alzheimer's disease.

properties

Molecular Formula

C19H17N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

N//'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylquinoline-3-carbohydrazide

InChI

InChI=1S/C19H17N3O3/c1-12-15(10-13-6-3-4-8-16(13)21-12)19(24)22-20-11-14-7-5-9-17(25-2)18(14)23/h3-11,20H,1-2H3,(H,22,24)/b14-11+

InChI Key

AUCQYXODKQZVKB-SDNWHVSQSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NN/C=C/3\C=CC=C(C3=O)OC

SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NNC=C3C=CC=C(C3=O)OC

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C(=O)NNC=C3C=CC=C(C3=O)OC

Origin of Product

United States

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